N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound that combines a pyrimidine ring with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal complexes, enhancing their catalytic activity in various chemical reactions. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed antibacterial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide: Contains an isoxazole ring in addition to the pyrimidine and furan rings.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide is unique due to the combination of the pyrimidine and furan rings, which imparts distinct chemical and biological properties. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
CAS No. |
64230-44-0 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15) |
InChI Key |
GALJEQNJZWTKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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